molecular formula C12H11N5O B8795312 9H-Purin-6-ol, 2-((phenylmethyl)amino)- CAS No. 5711-37-5

9H-Purin-6-ol, 2-((phenylmethyl)amino)-

Cat. No. B8795312
CAS RN: 5711-37-5
M. Wt: 241.25 g/mol
InChI Key: XWNJMSJGJFSGRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9H-Purin-6-ol, 2-((phenylmethyl)amino)- is a useful research compound. Its molecular formula is C12H11N5O and its molecular weight is 241.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9H-Purin-6-ol, 2-((phenylmethyl)amino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-Purin-6-ol, 2-((phenylmethyl)amino)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

5711-37-5

Product Name

9H-Purin-6-ol, 2-((phenylmethyl)amino)-

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

2-(benzylamino)-1,7-dihydropurin-6-one

InChI

InChI=1S/C12H11N5O/c18-11-9-10(15-7-14-9)16-12(17-11)13-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,14,15,16,17,18)

InChI Key

XWNJMSJGJFSGRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=C(C(=O)N2)NC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Introduced into a 1.5 ml Eppendorf tube were 100 μl of a solution containing 10 mmol·l−1 of 6-aminomethylbenzylguanine in anhydrous dimethylsulfoxide (1 μmol) and 100 μl of a solution containing 10 mmol·l−1 of Tb(KR)-NHS in anhydrous dimethylsulfoxide (1 μmol). The mixture was stirred for one hour. The reaction was monitored by HPLC on a Merck Lichrospher RP °18, 5 μm, 125×4.6 column with a gradient of acetonitrile in water containing 25 mM of triethylammonium acetate.
[Compound]
Name
solution
Quantity
100 μL
Type
reactant
Reaction Step One
Name
6-aminomethylbenzylguanine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 μmol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
100 μL
Type
reactant
Reaction Step Two
[Compound]
Name
Tb(KR)-NHS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 μmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
triethylammonium acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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